
3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure ist eine Verbindung mit potenziellen pharmakologischen und industriellen Anwendungen. Sie zeichnet sich durch das Vorhandensein einer Aminogruppe, eines fluorierten aromatischen Rings und einer Buttersäureeinheit aus. Diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur und potenziellen biologischen Aktivitäten Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Verwendung der Suzuki–Miyaura-Kupplung, einer weit verbreiteten, übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Methode beinhaltet die Kupplung eines Boronsäurederivats mit einem Arylhalogenid unter Palladiumkatalyse. Die Reaktionsbedingungen sind in der Regel mild und funktionsgruppentolerant, was sie für die Synthese komplexer Moleküle geeignet macht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann auch katalytische Hydrierung und andere Reinigungsschritte umfassen, um die gewünschte Reinheit und Konzentration zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Der aromatische Ring kann reduziert werden, um Dihydro-Derivate zu bilden.
Substitution: Die Fluor- und Methoxygruppen am aromatischen Ring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann sie an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-4-(2,4,5-Trifluorphenyl)buttersäure: Diese Verbindung weist ähnliche strukturelle Merkmale auf, jedoch mit unterschiedlichen Substitutionsschemata am aromatischen Ring.
4-(4-Methoxyphenyl)buttersäure: Diese Verbindung enthält keine Amino- und Fluor-Gruppen, was sie in bestimmten Anwendungen weniger vielseitig macht.
Einzigartigkeit
3-Amino-4-(3-Fluor-4-methoxyphenyl)buttersäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre potenziellen pharmakologischen Wirkungen machen sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C11H14FNO3 |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
3-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-10-3-2-7(5-9(10)12)4-8(13)6-11(14)15/h2-3,5,8H,4,6,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
RHJFAJSEHJRQFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(CC(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


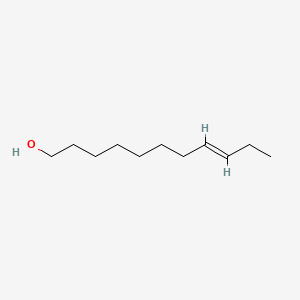

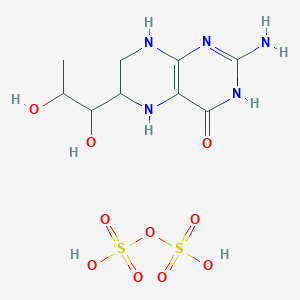
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)


![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
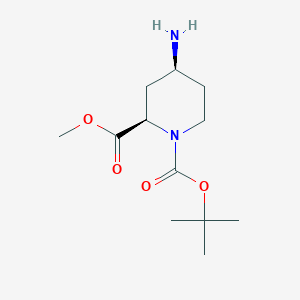
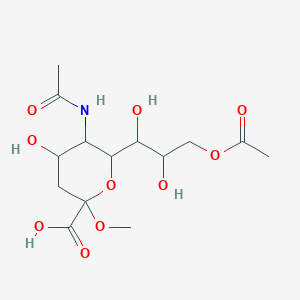
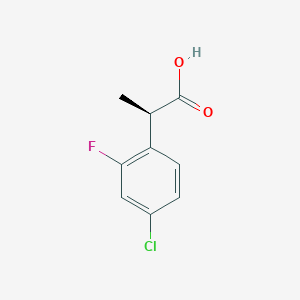
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)


